molecular formula C19H22N2O3S B283020 N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

Número de catálogo B283020
Peso molecular: 358.5 g/mol
Clave InChI: NYEBDQQKSHSZER-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, also known as IDH305, is a small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. IDH1 mutations are found in various types of cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma. IDH305 has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mecanismo De Acción

IDH1 is an enzyme that catalyzes the conversion of isocitrate to alpha-ketoglutarate (α-KG) in the cytoplasm and mitochondria. IDH1 mutations result in a gain-of-function activity, leading to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide binds to the mutant IDH1 enzyme and inhibits its activity, leading to a decrease in 2-HG production and a restoration of α-KG levels. This, in turn, leads to a reversal of the oncogenic effects of IDH1 mutations.
Biochemical and Physiological Effects:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has been shown to decrease 2-HG levels and increase α-KG levels in IDH1-mutant cancer cells. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to induce cell differentiation and promote apoptosis in cancer cells. In addition, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies, making it a good candidate for further investigation. However, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has some limitations. It is specific to IDH1 mutations and may not be effective in cancers that do not harbor IDH1 mutations. In addition, the optimal dosage and treatment regimen for N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide have not been established.

Direcciones Futuras

There are several future directions for the investigation of N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. One direction is to investigate its efficacy in clinical trials. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has shown promising results in preclinical studies, and its safety and efficacy in humans need to be evaluated. Another direction is to investigate its combination with other therapies, such as chemotherapy and radiation therapy. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to these therapies, and its combination with them may lead to improved outcomes. Finally, further investigation is needed to identify biomarkers that can predict the response to N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide and to develop strategies to overcome resistance to the drug.
Conclusion:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide is a small molecule inhibitor that targets IDH1 mutations in cancer. It has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has the potential to be a promising therapeutic agent for the treatment of IDH1-mutant cancers, and further investigation is needed to evaluate its safety and efficacy in humans.

Métodos De Síntesis

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, which is then coupled with 4-methylbenzenesulfonyl chloride to form N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

Aplicaciones Científicas De Investigación

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of IDH1-mutant cancer cells, induce cell differentiation, and promote apoptosis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide could be a promising therapeutic agent for the treatment of IDH1-mutant cancers.

Propiedades

Fórmula molecular

C19H22N2O3S

Peso molecular

358.5 g/mol

Nombre IUPAC

4-methyl-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-13(2)18-12-24-19(20-18)16-6-4-5-7-17(16)21-25(22,23)15-10-8-14(3)9-11-15/h4-11,13,18,21H,12H2,1-3H3/t18-/m1/s1

Clave InChI

NYEBDQQKSHSZER-GOSISDBHSA-N

SMILES isomérico

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=N[C@H](CO3)C(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.